molecular formula C12H11F3O3 B2947884 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid CAS No. 1226460-11-2

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B2947884
CAS No.: 1226460-11-2
M. Wt: 260.212
InChI Key: QYJLJZWFIPKZOS-UHFFFAOYSA-N
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Description

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is a synthetic organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves the following steps:

    Formation of the Trifluoroethoxyphenyl Intermediate: The initial step involves the reaction of 2,2,2-trifluoroethanol with a suitable phenyl derivative, such as bromobenzene, in the presence of a base like potassium carbonate.

    Cyclopropanation: The intermediate is then subjected to cyclopropanation using a reagent like diazomethane or a cyclopropanation catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to target receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is unique due to the presence of both a trifluoroethoxy group and a cyclopropane ring, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances the compound’s stability and lipophilicity, while the cyclopropane ring provides structural rigidity and influences its reactivity and binding affinity.

Properties

IUPAC Name

2-[4-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3O3/c13-12(14,15)6-18-8-3-1-7(2-4-8)9-5-10(9)11(16)17/h1-4,9-10H,5-6H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJLJZWFIPKZOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC=C(C=C2)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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